molecular formula C10H15N3O3S B12334292 Carbamic acid, N-[4-(2-amino-2-oxoethyl)-2-thiazolyl]-, 1,1-dimethylethyl ester CAS No. 1256804-50-8

Carbamic acid, N-[4-(2-amino-2-oxoethyl)-2-thiazolyl]-, 1,1-dimethylethyl ester

Cat. No.: B12334292
CAS No.: 1256804-50-8
M. Wt: 257.31 g/mol
InChI Key: CKVSAWIDLIGCGD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Carbamic acid, N-[4-(2-amino-2-oxoethyl)-2-thiazolyl]-, 1,1-dimethylethyl ester involves several steps. One common method includes the reaction of tert-butyl chloroformate with the corresponding amine in the presence of a base such as triethylamine . The reaction conditions typically involve low temperatures to prevent decomposition and to ensure high yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and yield .

Chemical Reactions Analysis

Carbamic acid, N-[4-(2-amino-2-oxoethyl)-2-thiazolyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to amine derivatives .

Scientific Research Applications

Carbamic acid, N-[4-(2-amino-2-oxoethyl)-2-thiazolyl]-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme mechanisms and protein interactions.

    Medicine: This compound is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Carbamic acid, N-[4-(2-amino-2-oxoethyl)-2-thiazolyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The thiazole ring and carbamate group play crucial roles in binding to enzymes or receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Carbamic acid, N-[4-(2-amino-2-oxoethyl)-2-thiazolyl]-, 1,1-dimethylethyl ester can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and applications in various fields .

Properties

CAS No.

1256804-50-8

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

tert-butyl N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]carbamate

InChI

InChI=1S/C10H15N3O3S/c1-10(2,3)16-9(15)13-8-12-6(5-17-8)4-7(11)14/h5H,4H2,1-3H3,(H2,11,14)(H,12,13,15)

InChI Key

CKVSAWIDLIGCGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)CC(=O)N

Origin of Product

United States

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